Benzene, 1-ethyl-3-(1-phenylethyl)-
Description
The compound "Benzene, 1-ethyl-3-(1-phenylethyl)-" features a benzene ring substituted with an ethyl group at position 1 and a phenylethyl group (-CH₂CH₂C₆H₅) at position 2. The phenylethyl substituent introduces steric bulk and aromatic conjugation, which may influence its physicochemical behavior compared to simpler alkylbenzenes .
Properties
CAS No. |
18908-71-9 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-ethyl-3-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-14-8-7-11-16(12-14)13(2)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
InChI Key |
SVYSEUKEQTUMPE-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Benzenes
Key Differences :
- Ethylbenzene lacks additional branching, making it less sterically hindered than the target compound. Its lower molecular weight correlates with a lower boiling point (~136°C) compared to bulkier analogs.
Branched and Styryl-Substituted Analogs
Key Differences :
- Styryl-substituted analogs (e.g., 28495-59-2) exhibit extended π-conjugation due to the ethenyl linkage, which may enhance optical properties compared to the target compound’s saturated phenylethyl group .
- 1-Ethyl-3-isopropylbenzene (CAS 4920-99-4) has a smaller branched substituent, likely resulting in lower viscosity and higher volatility than the phenylethyl derivative .
Halogenated Derivatives
Key Differences :
- Halogenated derivatives like α-methylbenzyl chloride (CAS 672-65-1) exhibit polar reactivity, making them distinct from the non-polar target compound .
Table 1: Molecular Properties of Selected Compounds
| Compound | Boiling Point (°C) | Density (g/cm³) | LogP (Octanol-Water) |
|---|---|---|---|
| Ethylbenzene | 136 | 0.867 | 3.15 |
| Cumene | 152 | 0.862 | 3.66 |
| Benzene, 1-chloro-3-methyl- | 173 | 1.08 | 2.98 |
Table 2: Spectroscopic Data (Key Peaks)
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